molecular formula C12H11NOS3 B4927783 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

Cat. No.: B4927783
M. Wt: 281.4 g/mol
InChI Key: PMEYLUCHFDVPIB-CLFYSBASSA-N
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Description

2-(Allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that features a thiazole ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction where an allylthiol reacts with a suitable leaving group on the thiazole ring.

    Attachment of the Thienylmethylene Group: This step involves a condensation reaction between the thiazole derivative and 3-methyl-2-thiophenecarboxaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the thienylmethylene group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allylthio group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the thiazole or thienylmethylene groups.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often found in bioactive molecules. It could be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiazole and thiophene rings.

Mechanism of Action

The mechanism by which 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, disrupting normal cellular processes. The thiazole ring could interact with nucleophilic sites in proteins or DNA, while the thiophene moiety might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylthio)-4-methyl-1,3-thiazole: Lacks the thienylmethylene group, making it less complex.

    4-[(3-Methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one: Lacks the allylthio group, which might reduce its reactivity in certain reactions.

Uniqueness

2-(Allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is unique due to the combination of the allylthio group and the thienylmethylene moiety, which provides a versatile platform for chemical modifications and potential biological activity.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS3/c1-3-5-16-12-13-9(11(14)17-12)7-10-8(2)4-6-15-10/h3-4,6-7H,1,5H2,2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYLUCHFDVPIB-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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